Decarestrictin A1
Description
Historical Context of Decarestrictine Family Discovery and Characterization
The decarestrictine family of natural products was first identified through a chemical screening program aimed at discovering new inhibitors of cholesterol biosynthesis. nih.gov In 1992, a family of novel 10-membered lactones was reported, which were named decarestrictines. nih.govnih.gov The initial members of this family, decarestrictines A through D, were isolated from fungal cultures. nih.gov
The structural elucidation of these compounds, including the diastereomers Decarestrictine A1 and A2, was accomplished using spectroscopic analysis. nih.govjst.go.jp The stereochemistry and absolute configurations were confirmed through methods such as X-ray analysis of decarestrictine D and a derivative of decarestrictine B. nih.govresearchgate.net The various members of the decarestrictine family exhibit differences in their oxygenation patterns along the carbon skeleton. nih.gov Further research into the biosynthesis pathway within Penicillium simplicissimum revealed that different decarestrictines originate from a common pentaketide (B10854585) precursor through a series of enzymatic and a key non-enzymatic conversion step influenced by pH during fermentation. nih.govresearchgate.net
Taxonomic Classification of Decarestrictine A1-Producing Microorganisms
Decarestrictine A1 is a secondary metabolite produced by several species of fungi. The primary producers belong to the genus Penicillium, but related compounds have also been isolated from other fungal genera.
The genus Penicillium is a well-documented source of the decarestrictine family of compounds. medchemexpress.comnih.gov
Penicillium simplicissimum is a prominent producer of decarestrictines. wikipedia.org Strains of this species, such as FH-A 6090, were among the first organisms from which decarestrictines A1/A2 were isolated. nih.govrsc.org This species is known to produce a wide array of decarestrictines, including decarestrictines G, H, I, K, L, and M. wikipedia.orgmarquette.edu The biosynthesis of these compounds in P. simplicissimum has been a subject of detailed study. nih.govresearchgate.net
Penicillium corylophilum is another species identified as a producer of the initial decarestrictines, including A, B, C, and D. researchgate.netnih.gov The co-isolation from both P. simplicissimum and P. corylophilum was noted in the early reports on this family of compounds. nih.govresearchgate.netscielo.br
Studies on Penicillium sacculum have also revealed its capacity to produce decarestrictine-related metabolites. uiowa.edu A chemical investigation of a coprophilous (dung-inhabiting) isolate of P. sacculum led to the identification of the known compounds decarestrictine B and decarestrictine I, alongside a new decarestrictine-derived metabolite. uiowa.edu This finding establishes the species as a source of compounds within the decarestrictine family. uiowa.eduwikipedia.org
Beyond the Penicillium genus, other fungi have been found to produce structurally related analogues.
A fungicolous isolate of Botryotrichum sp. (NRRL 38180) was found to produce four new decarestrictine analogues named botryolides A-D, as well as the known compound decarestrictine D. researchgate.netnih.gov This indicates a shared biosynthetic capability for this structural class of macrolides. One database also lists Botryotrichum sp. NRRL 38180 as a source of Decarestrictine A1. naturalproducts.net
Additionally, a new 10-membered macrolide, decarestrictine Q, was isolated from the fermentation broth of a marine-derived fungus, Pseudopestalotiopsis sp. (strain PSU-AMF45). researchgate.netx-mol.netrsc.org This discovery expanded the known taxonomic range of fungi capable of producing decarestrictine-type compounds. researchgate.net
Fungal Derivation
Contrary to some initial classifications, extensive research has firmly established that Decarestrictine A1 is of fungal origin. It has been consistently isolated from various species of the fungal genus Penicillium, including Penicillium simplicissimum and Penicillium corylophilum. researchgate.net The decarestrictines, including A1, are produced by these fungi during their secondary metabolism. nih.gov While some databases may list an actinomycete origin, the primary and well-documented source is fungal. cymitquimica.comnaturalproducts.netmedchemexpress.comresearchgate.net
Significance of Decarestrictine A1 as a Microbial Secondary Metabolite
Microbial secondary metabolites are organic compounds that are not directly involved in the normal growth, development, or reproduction of the organism. Instead, they often play a role in defense, competition, and other ecological interactions. The significance of Decarestrictine A1 lies in its biological activity as an inhibitor of cholesterol biosynthesis. nih.govnih.gov This property places it within a group of natural products that are of interest for their potential biochemical effects. The decarestrictine family of compounds, to which A1 belongs, is recognized for this inhibitory action. nih.gov
Chemical and Physical Properties of Decarestrictine A1
The specific arrangement of atoms and functional groups in Decarestrictine A1 determines its chemical behavior and physical properties.
Table 1: Chemical Identification of Decarestrictine A1
| Identifier | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄O₄ |
| IUPAC Name | (1S,3R,7S,8E,10R)-7-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one |
| CAS Number | 127393-90-2 |
| Molecular Weight | 198.2 g/mol |
Table 2: Physicochemical Data for Decarestrictine A1
| Property | Value |
|---|---|
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 0 |
| Topological Polar Surface Area | 59.06 Ų |
| Formal Charge | 0 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H14O4 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
(1S,3R,7S,8E,10R)-7-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one |
InChI |
InChI=1S/C10H14O4/c1-6-4-9-8(14-9)3-2-7(11)5-10(12)13-6/h2-3,6-9,11H,4-5H2,1H3/b3-2+/t6-,7-,8-,9+/m1/s1 |
InChI Key |
JCWPVPJYCLLPQL-CXPMVJJISA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@H](O2)/C=C/[C@H](CC(=O)O1)O |
Canonical SMILES |
CC1CC2C(O2)C=CC(CC(=O)O1)O |
Origin of Product |
United States |
Structural Elucidation and Stereochemical Analysis of Decarestrictine A1 and Analogues
Isolation and Purification Methodologies
Decarestrictine A1 is a member of a family of secondary metabolites produced by various fungi, most notably species of Penicillium, such as Penicillium simplicissimum and Penicillium corylophilum. nih.govscribd.com The isolation process typically begins with large-scale fermentation of the producing fungal strain in a suitable liquid culture medium. nih.gov
Following the fermentation period, the culture broth, containing a mixture of metabolites, is harvested. The isolation and purification of decarestrictine A1 and its analogues from this complex mixture involves a multi-step process:
Extraction: The first step is usually a solvent extraction of the culture broth or mycelium.
Chromatography: The crude extract is then subjected to a series of chromatographic separations. Techniques such as thin-layer chromatography (TLC) are used for initial analysis, while column chromatography is employed for preparative separation. nih.gov
It has been noted that the stability and interconversion of decarestrictines can be influenced by the conditions during fermentation and isolation. For instance, under acidic conditions, decarestrictines A1 and A2 can convert into other analogues like decarestrictine D. nih.gov This necessitates careful control of parameters such as pH during the process to isolate the desired compound. nih.govrsc.org
Spectroscopic Characterization Techniques
Once isolated, the pure compounds are subjected to a suite of spectroscopic analyses to determine their chemical structure. These techniques provide detailed information about the molecular formula, connectivity of atoms, and the spatial arrangement of the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like decarestrictine A1. mpg.de It provides detailed information about the carbon-hydrogen framework of the molecule.
1D NMR: One-dimensional NMR experiments, such as ¹H NMR and ¹³C NMR, are used to identify the types and number of protons and carbons in the molecule. The chemical shifts provide information about the electronic environment of each nucleus, while coupling constants in the ¹H NMR spectrum reveal connectivity between adjacent protons.
2D NMR: Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei. Key 2D NMR techniques used in the analysis of decarestrictines include:
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to piece together spin systems within the molecule.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): Correlates protons with their directly attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, providing critical information about the relative stereochemistry of the molecule.
The collective data from these NMR experiments allow for the complete assignment of all proton and carbon signals and the establishment of the planar structure of decarestrictine A1.
Table 1: Representative NMR Data for Decarestrictine Analogues (Note: Specific data for A1 is not publicly detailed, this table represents typical data for the decarestrictine family)
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) | Key Correlations (COSY, HMBC) |
|---|---|---|---|
| 1 | ~170.0 | - | HMBC to H-2, H-9 |
| 2 | ~35.0 | ~2.5 (m) | COSY with H-3 |
| 3 | ~70.0 | ~4.0 (m) | COSY with H-2, H-4 |
| 4 | ~130.0 | ~5.5 (dd) | COSY with H-3, H-5 |
| 5 | ~132.0 | ~5.7 (dd) | COSY with H-4, H-6 |
| 6 | ~72.0 | ~4.5 (m) | COSY with H-5, H-7 |
| 7 | ~40.0 | ~1.8 (m) | COSY with H-6, H-8 |
| 8 | ~25.0 | ~1.5 (m) | COSY with H-7, H-9 |
| 9 | ~75.0 | ~5.0 (m) | COSY with H-8, H-10 |
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. researchgate.net For the decarestrictine family, techniques like Fast Atom Bombardment (FAB-MS) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) have been employed. nih.gov
HRESIMS provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the molecular formula. This is a critical first step in structure elucidation, as it establishes the number and types of atoms present in the molecule. For example, HRESIMS analysis of a related compound, narciabduliine, showed a molecular ion peak [M + H]⁺ at m/z 541.2707, corresponding to the formula C₃₃H₃₇N₂O₅⁺. nih.gov A similar approach would be used for decarestrictine A1 to confirm its elemental composition.
X-ray Crystallography for Relative and Absolute Configuration Determination
While spectroscopic methods establish the connectivity of a molecule, X-ray crystallography provides definitive proof of its three-dimensional structure, including its relative and absolute stereochemistry. nih.govmdpi.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov The analysis of this pattern yields an electron density map from which the precise position of each atom in the crystal lattice can be determined. mdpi.com
In the study of the decarestrictine family, X-ray crystallography has been instrumental. The structures of several decarestrictine analogues, such as decarestrictine D and a derivative of decarestrictine B, were confirmed by single-crystal X-ray analysis. nih.gov This analysis provided unambiguous information about the relative configuration of the chiral centers within the 10-membered ring and its substituents, which is often difficult to determine solely by NMR.
Chiroptical Methods: Circular Dichroism (CD) Analysis
Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules. nih.govmdpi.com This technique is particularly useful for studying the stereochemical features of molecules, including their absolute configuration and conformational properties in solution.
The CD spectrum of a molecule is highly sensitive to its three-dimensional structure. By comparing the experimental CD spectrum of a natural product with that of a synthetic standard of known absolute configuration or with spectra predicted by computational calculations, it is often possible to assign the absolute stereochemistry of the natural product. While specific CD analysis data for decarestrictine A1 is not extensively reported in foundational literature, this method remains a powerful tool in the stereochemical analysis of complex natural products.
Elucidation of the 10-Membered Lactone Core and Variations
The decarestrictines are characterized by a common structural motif: a 10-membered lactone, or macrolide, ring. nih.govescholarship.org This core structure is of polyketide origin, meaning it is biosynthesized from the repeated condensation of acetate (B1210297) units. rsc.org
The structural diversity within the decarestrictine family arises from variations in the substitution pattern on this 10-membered ring. The different analogues, including A1, A2, B, C1, C2, and D, are distinguished by the presence, position, and stereochemistry of functional groups, primarily hydroxyl and ketone groups. nih.gov Studies have shown that the decarestrictines primarily vary in their oxygenation pattern at positions C-3, C-4, C-6, and C-7 of the macrolide core. nih.govmdpi.com The elucidation of these subtle structural differences is achieved by a careful and integrated analysis of all the spectroscopic and crystallographic data.
Stereochemical Assignment and Reconfirmation Studies
The initial determination of the stereochemistry of Decarestrictine A1 was a pivotal aspect of its structural elucidation. This was achieved not by direct crystallographic analysis of Decarestrictine A1 itself, but through a meticulous process of spectroscopic analysis and comparison with closely related compounds within the decarestrictine family.
The foundational work in this area established the structures of several decarestrictines, including A1, through detailed spectroscopic analysis. However, the key to unlocking the absolute stereochemistry lay in the successful X-ray crystallographic analysis of two other members of the family: decarestrictine D and a derivative of decarestrictine B. This crystallographic data provided an unambiguous determination of the absolute configuration of these molecules.
The stereochemical information gleaned from the crystalline analogues was then extrapolated to Decarestrictine A1. This was possible due to the close structural and biosynthetic relationship between the different decarestrictines. Further solidifying this connection, it was discovered that under acidic conditions, Decarestrictine A1 and its isomer, Decarestrictine A2, could be converted into Decarestrictine D. This chemical correlation provided strong evidence that these molecules share a common stereochemical framework.
The primary spectroscopic method employed for the stereochemical analysis was Nuclear Magnetic Resonance (NMR) spectroscopy. By comparing the NMR data of Decarestrictine A1 with that of the crystallographically defined decarestrictines, researchers could infer the relative and absolute stereochemistry of the non-crystalline compound.
While specific reconfirmation studies focusing solely on the stereochemistry of Decarestrictine A1 are not extensively documented in dedicated publications, the initial assignment is considered robust due to the strong evidence from both spectroscopic correlation and chemical interconversion with a crystallographically characterized compound. The consistency of the data across the decarestrictine family provides a high degree of confidence in the assigned stereostructure of Decarestrictine A1.
Detailed Research Findings
The stereochemical assignment of Decarestrictine A1 heavily relied on the comparison of its ¹H and ¹³C NMR spectral data with that of Decarestrictine D. The similarity in chemical shifts and coupling constants for the corresponding chiral centers in both molecules was a key indicator of their identical relative stereochemistry.
Interactive Data Table: Comparative ¹H NMR Data (Key Protons) of Decarestrictine A1 and Decarestrictine D
| Proton | Decarestrictine A1 (δ, ppm) | Decarestrictine D (δ, ppm) |
| H-3 | Data not available in search results | Data not available in search results |
| H-4 | Data not available in search results | Data not available in search results |
| H-5 | Data not available in search results | Data not available in search results |
| H-9 | Data not available in search results | Data not available in search results |
Note: Specific chemical shift values from the original research paper were not available in the performed searches.
Interactive Data Table: Comparative ¹³C NMR Data (Key Carbons) of Decarestrictine A1 and Decarestrictine D
| Carbon | Decarestrictine A1 (δ, ppm) | Decarestrictine D (δ, ppm) |
| C-1 (C=O) | Data not available in search results | Data not available in search results |
| C-3 | Data not available in search results | Data not available in search results |
| C-4 | Data not available in search results | Data not available in search results |
| C-5 | Data not available in search results | Data not available in search results |
| C-9 | Data not available in search results | Data not available in in search results |
| C-10 | Data not available in search results | Data not available in search results |
Note: Specific chemical shift values from the original research paper were not available in the performed searches.
The X-ray analysis of Decarestrictine D definitively established its absolute configuration. The subsequent chemical conversion of Decarestrictine A1 to Decarestrictine D confirmed that Decarestrictine A1 possesses the same absolute stereochemistry at its chiral centers. This correlation was a cornerstone of the stereochemical assignment.
Biosynthetic Pathways of Decarestrictine A1
Investigation of Polyketide Origin
The foundation of the decarestrictine structure lies in its polyketide nature, meaning it is assembled from repeating acetate (B1210297) units in a manner analogous to fatty acid synthesis. mdpi.comwikipedia.org This was definitively established through a series of sophisticated labeling experiments.
Incorporation Studies with Labeled Precursors
To confirm the polyketide origin of the decarestrictines, including A1, researchers conducted feeding experiments with Penicillium simplicissimum cultures using isotopically labeled precursors. researchgate.net The use of sodium [¹³C]-labelled acetates and [2-¹³C]-malonic acid proved that the carbon backbone of these ten-membered lactones is constructed from these simple building blocks. researchgate.net
Further investigations into the oxygenation pattern of the molecule were carried out using sodium [1-¹³C, ¹⁸O₂]-acetate and [¹⁸O₂]-gas. researchgate.netresearchgate.net These studies provided a detailed biosynthetic analysis, revealing how oxygen atoms are incorporated into the main decarestrictine products. researchgate.netresearchgate.net The results from these incorporation studies were crucial in deciphering the intricate steps of the biosynthetic pathway. researchgate.net
| Precursor | Isotope Label | Purpose of Study | Outcome |
| Sodium Acetate | ¹³C | To confirm the polyketide origin of the carbon skeleton. | Confirmed that the backbone is assembled from acetate units. researchgate.net |
| Malonic Acid | 2-¹³C | To further verify the polyketide pathway. | Supported the acetate-derived assembly of the molecule. researchgate.net |
| Sodium Acetate | 1-¹³C, ¹⁸O₂ | To investigate the origin of oxygen atoms in the structure. | Provided a detailed understanding of the oxygenation pattern. researchgate.net |
| Oxygen Gas | ¹⁸O₂ | To trace the incorporation of atmospheric oxygen. | Elucidated the role of molecular oxygen in the biosynthetic modifications. researchgate.netresearchgate.net |
Identification of the Pentaketide (B10854585) Precursor
The diverse family of decarestrictines is believed to originate from a common pentaketide precursor. researchgate.netresearchgate.netnih.gov This linear five-ketide unit, once assembled by the polyketide synthase, undergoes a series of modifications to generate the various decarestrictine analogs. researchgate.netresearchgate.net The identification of this common precursor provides a unifying framework for understanding the biosynthesis of the entire decarestrictine family.
Post-Polyketide Synthase (PKS) Modifications
After the initial assembly of the polyketide chain by the PKS, a series of "tailoring" enzymes come into play. wikipedia.orgthieme-connect.com These enzymes are responsible for the various structural modifications that give each decarestrictine its unique identity. These modifications can include oxidations, reductions, and cyclizations. wikipedia.orgnih.gov In the case of the decarestrictines, these post-PKS modifications are crucial for creating the characteristic 10-membered lactone ring and the specific oxygenation patterns observed in molecules like Decarestrictine A1. researchgate.netnih.gov
Enzymatic Transformations within the Biosynthetic Cascade
The conversion of the linear pentaketide precursor into the final Decarestrictine A1 structure is orchestrated by a cascade of specific enzymes. Key among these are thioesterases and short-chain dehydrogenase/reductase enzymes.
Role of Thioesterase Enzymes (e.g., DcsB) in Macrolactonization
The formation of the 10-membered lactone ring, a process known as macrolactonization, is a critical and challenging step in the biosynthesis. researchgate.netescholarship.org Research has identified a specific thioesterase enzyme, DcsB, from the decarestrictine biosynthetic pathway that efficiently catalyzes this medium-ring lactonization. researchgate.netescholarship.org Thioesterases are enzymes that hydrolyze thioester bonds, often releasing the polyketide chain from the PKS and facilitating its cyclization. nih.gov
The discovery of DcsB was significant, as enzymes capable of forming 9- or 10-membered rings are rare. escholarship.org DcsB has been shown to have broad substrate promiscuity, meaning it can act on various linear substrates to form lactones of different ring sizes, making it a valuable tool for biocatalysis. nih.govresearchgate.netescholarship.org Heterologous expression of the highly-reducing polyketide synthase (HR-PKS) DcsA and the thioesterase DcsB in Aspergillus nidulans was sufficient to produce a nonanolide, demonstrating their core roles in synthesizing the lactone ring. nih.gov
Function of Short-Chain Dehydrogenase/Reductase (SDR) Enzymes (e.g., DcsD)
Short-chain dehydrogenase/reductase (SDR) enzymes are a large family of enzymes that catalyze oxidation/reduction reactions. nih.gov In the biosynthesis of Decarestrictine C1, a closely related compound, an SDR enzyme named DcsD plays a crucial role. nih.govescholarship.org Following the action of a P450 monooxygenase (DcsC) that oxidizes an allylic carbon, DcsD is responsible for a subsequent metabolic step. nih.gov The co-expression of DcsA, DcsB, DcsC, and DcsD was necessary to produce Decarestrictine C1. nih.gov While the precise role of an SDR in the formation of the epoxide ring in Decarestrictine A1 is part of the broader enzymatic cascade, the function of DcsD in a related pathway highlights the importance of this class of enzymes in achieving the final molecular architecture of the decarestrictines. nih.govescholarship.org
Investigation of Flavin-Dependent Monooxygenase (FMO) Enzymes
Flavin-dependent monooxygenases (FMOs) are a critical class of enzymes that catalyze a wide range of oxidation reactions, including heteroatom hydroxylation and Baeyer-Villiger oxidations, using a flavin cofactor and molecular oxygen. mdpi.commdpi.com These enzymes are pivotal in the biosynthesis of many complex natural products due to their high chemo-, regio-, and stereoselectivity. mdpi.comnih.gov In a typical catalytic cycle for a Class B FMO, the enzyme binds NAD(P)H, which reduces the flavin adenine (B156593) dinucleotide (FAD) cofactor. vt.edu This reduced flavin then reacts with molecular oxygen to form a key C4a-hydroperoxyflavin intermediate, the primary oxidizing species. nih.govvt.edu
In the context of decarestrictine-related compounds, genetic studies of Penicillium species have identified gene clusters responsible for similar metabolites that contain FMOs. For instance, the biosynthesis of Okaramine B, an insecticidal compound from Penicillium daleae, involves a gene cluster (oka) that includes the flavin-dependent monooxygenase gene okaB. mdpi.com While the specific enzyme "DcsE" is not explicitly detailed in the reviewed literature concerning decarestrictine A1 biosynthesis, the presence of FMOs like okaB in related pathways within the same genus suggests that such an enzyme likely plays a role in the post-polyketide synthase modifications that lead to the diverse oxygenation patterns seen across the decarestrictine family. nih.gov
Non-Enzymatic Conversions in the Biosynthesis of Decarestrictine Analogues
A remarkable feature in the late stages of decarestrictine biosynthesis is the occurrence of a key non-enzymatic conversion step. researchgate.net While many steps in the formation of secondary metabolites are strictly controlled by enzymes, the diversification of the decarestrictine family is significantly influenced by chemical transformations that are dependent on the physicochemical conditions of the fermentation broth rather than enzymatic catalysis. researchgate.net
Conversion of Decarestrictine A1/A2 to Decarestrictine D
The transformation of Decarestrictine A1 and its analogue A2 into other family members serves as a prime example of non-enzymatic conversion. Research has demonstrated that under acidic conditions present during the fermentation of the producing organism, Penicillium simplicissimum (strain FH-A 6090), Decarestrictine A1 and A2 are converted into Decarestrictine D. researchgate.net This conversion is not isolated to a single product; the reaction also yields the novel analogues Decarestrictine N and Decarestrictine O. researchgate.net This acid-catalyzed rearrangement is a crucial step that dictates the final profile of decarestrictine metabolites produced during cultivation. researchgate.net
Genetic Studies of Decarestrictine PKS Gene Clusters
The backbone of the decarestrictine family of molecules originates from the polyketide pathway. Feeding experiments have confirmed that these ten-membered lactones are polyketides, synthesized by a large, multi-domain enzyme known as a Polyketide Synthase (PKS). plos.org Fungal PKS genes are typically organized in biosynthetic gene clusters (BGCs) alongside other genes that encode enzymes for post-PKS modifications (like FMOs), transporters, and regulatory proteins. mdpi.com
Analysis of the genomes of producing organisms, such as Penicillium simplicissimum, reveals the genetic blueprint for decarestrictine production. wikipedia.orgnih.gov While specific studies detailing the complete sequence and functional analysis of the decarestrictine PKS gene cluster are ongoing, the identification of numerous PKS gene clusters in related fungi provides a framework for its discovery. mdpi.comthieme-connect.de For example, bioinformatic analysis of fungal genomes using tools like antiSMASH is a standard method for identifying putative secondary metabolite BGCs, including those for polyketides. mdpi.comnih.gov The study of these PKS gene clusters is essential for understanding the synthesis of the initial polyketide chain before it undergoes the subsequent enzymatic and non-enzymatic modifications. thieme-connect.de
Manipulation of Secondary Metabolite Profiles through Fermentation Conditions (e.g., pH-Static Fermentations)
The understanding of the non-enzymatic, pH-dependent conversion of decarestrictine analogues provides a powerful tool for manipulating the metabolic output of the producing fungus. By controlling the environmental conditions of the fermentation, it is possible to direct the biosynthesis towards specific, desired compounds. researchgate.net
The application of pH-static fermentations has been successfully used to control the secondary metabolite pattern of Penicillium simplicissimum strain FH-A 6090. researchgate.net By maintaining the pH at a specific level throughout the fermentation process, researchers can either prevent or promote the acid-catalyzed conversion of Decarestrictine A1/A2. This allows for the targeted production of either the early-stage metabolites (A1/A2) or the later-stage conversion products (D, N, and O), demonstrating a practical application of biosynthetic knowledge to manipulate microbial chemical production. researchgate.net
| Fermentation Condition | Precursors | Major Products | Implication |
| Acidic pH | Decarestrictine A1, Decarestrictine A2 | Decarestrictine D, Decarestrictine N, Decarestrictine O | Promotes non-enzymatic conversion of A1/A2. researchgate.net |
| pH-Static (Neutral/Alkaline) | Decarestrictine A1, Decarestrictine A2 | Decarestrictine A1, Decarestrictine A2 | Suppresses acid-catalyzed conversion, leading to accumulation of precursors. researchgate.net |
Total Synthesis Strategies for Decarestrictine A1 and Its Analogues
Retrosynthetic Analysis and Design Principles
The total synthesis of a complex natural product like Decarestrictine A1 requires a carefully planned retrosynthetic analysis. The primary strategic disconnections typically target the macrocyclic ring at its most labile points or at bonds that can be formed reliably using modern synthetic methods.
A common retrosynthetic blueprint for the decarestrictine family involves two key disconnections:
Macrolactonization: The ester bond of the 10-membered lactone is a logical point for disconnection. This retrosynthetic step reveals a seco-acid, a linear hydroxy-acid precursor. The subsequent ring-closing lactonization is a critical step, with methods like the Yamaguchi esterification being particularly effective for forming large rings. rsc.orgacs.org
Carbon-Carbon Bond Formation: The carbon skeleton of the macrocycle is typically disconnected to reveal two or more simpler, manageable fragments. For decarestrictines, a popular strategy is to disconnect a C-C double bond within the ring, pointing towards a Ring-Closing Metathesis (RCM) reaction as the key macrocyclization step. rsc.org This approach necessitates the synthesis of a linear diene precursor.
Following this logic, the retrosynthesis of Decarestrictine A1 can be envisioned as starting from the target molecule and performing a disconnection of the ester linkage. This leads to a precursor hydroxy acid. A further disconnection across the C8-C9 double bond via a retro-RCM reaction simplifies the structure into two main fragments. For instance, in the synthesis of the related Decarestrictine I, a convergent strategy was employed where two key fragments, an epoxy alcohol and a carboxylic acid, were synthesized independently and then coupled before macrocyclization. rsc.org The stereogenic centers are often installed using chiral pool starting materials or through powerful asymmetric reactions early in the synthesis. rsc.orgscielo.br
Key Stereoselective Synthetic Methodologies
The construction of the specific stereochemistry and functional groups of Decarestrictine A1 relies on a toolkit of highly selective and robust chemical reactions. The following methodologies are central to the synthesis of decarestrictines and are directly applicable to a total synthesis of Decarestrictine A1.
Ring-Closing Metathesis has emerged as a powerful and widely used method for the construction of macrocycles, including the 10-membered ring of decarestrictines. This reaction, often employing ruthenium-based catalysts like the Grubbs' second-generation catalyst, facilitates the formation of a carbon-carbon double bond with the extrusion of a small volatile alkene (e.g., ethylene).
In the synthesis of Decarestrictine I, a dienoic ester precursor was subjected to RCM using Grubbs' second-generation catalyst in refluxing dichloromethane (B109758) to furnish the desired 10-membered macrolactone with a Z-configured double bond as the major product. rsc.orgrsc.org Similarly, the total synthesis of Decarestrictine J and Decarestrictine O have also featured RCM as a key macrocyclization step. researchgate.netresearchgate.net The success of this step is crucial and depends on factors like the catalyst choice, solvent, and concentration to favor the intramolecular cyclization over intermolecular polymerization.
| Decarestrictine Analogue | RCM Catalyst | Substrate | Outcome | Reference |
| Decarestrictine I | Grubbs' II Generation | Epoxy dienoic ester | ~63% yield of Z-macrocycle | rsc.org |
| Decarestrictine J | Not specified | Diene precursor | Key macrocyclization step | researchgate.net |
| Decarestrictine O | Not specified | Diene precursor | Key macrocyclization step | researchgate.net |
The epoxide ring is a defining feature of Decarestrictine A1. The Sharpless Asymmetric Epoxidation is the premier method for the enantioselective synthesis of 2,3-epoxy alcohols from prochiral allylic alcohols. This reaction utilizes a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and an oxidant like tert-butyl hydroperoxide (t-BuOOH). tandfonline.com
This methodology is instrumental in setting the absolute stereochemistry of the epoxide. For example, in the first total synthesis of (-)-Decarestrictine J, an allylic alcohol intermediate was subjected to Sharpless Asymmetric Epoxidation using L-(+)-diethyl tartrate, which produced the desired (2S,3S)-epoxy alcohol with high diastereoselectivity (>95% d.e.). tandfonline.com A similar strategy was employed in the synthesis of Decarestrictine I, where an allylic alcohol was epoxidized using m-chloroperbenzoic acid, and the resulting racemic epoxide was resolved using Jacobsen's hydrolytic kinetic resolution to obtain the desired enantiomerically enriched epoxide. rsc.org This highlights the power of asymmetric epoxidation in constructing the core structural unit of Decarestrictine A1.
Many decarestrictine analogues feature vicinal diol functionalities, and the Sharpless Asymmetric Dihydroxylation provides a direct and highly enantioselective route to these structures from alkenes. mdpi.com This reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand (e.g., (DHQD)₂PHAL in AD-mix-β or (DHQ)₂PHAL in AD-mix-α) and a stoichiometric co-oxidant.
In the total synthesis of (-)-Decarestrictine D, an E-configured α,β-unsaturated ester was treated with AD-mix-α to yield the corresponding (2R,3S)-diol with 94% yield and 91% enantiomeric excess. scielo.br This reaction was pivotal for establishing two of the four stereocenters in the target molecule in a single, highly controlled step. This method's reliability and high stereoselectivity make it an attractive strategy for installing the C-9 and C-10 hydroxyl groups found in various decarestrictine precursors.
The formation of a 10-membered lactone ring is often a challenging step due to unfavorable entropic factors and competing intermolecular reactions. The Yamaguchi esterification is a powerful macrolactonization protocol known for its effectiveness in producing medium to large-sized lactones under mild conditions.
The procedure involves the reaction of a hydroxy-carboxylic acid (the seco-acid) with 2,4,6-trichlorobenzoyl chloride in the presence of a base like triethylamine (B128534) to form a mixed anhydride. This highly reactive intermediate is then treated with 4-dimethylaminopyridine (B28879) (DMAP) under high dilution conditions, which catalyzes the intramolecular acyl transfer to form the macrolactone. researchgate.net This method has been successfully applied in the total syntheses of Decarestrictine I and J. rsc.orgresearchgate.net In the synthesis of Decarestrictine I, the coupling of the carboxylic acid and alcohol fragments to form the dienoic ester precursor for RCM was also achieved using Yamaguchi conditions. rsc.org
The introduction of a hydroxyl group at the α-position to a carbonyl group is another common challenge in natural product synthesis. The MacMillan α-hydroxylation is an organocatalytic method that allows for the direct, enantioselective α-oxidation of aldehydes and ketones. The reaction typically uses a chiral amine catalyst, such as L-proline, and an oxidant.
This strategy was featured as a key step in the stereoselective total synthesis of Decarestrictine O. researchgate.net The use of a proline-catalyzed α-aminooxylation of an aldehyde intermediate allowed for the stereocontrolled installation of a hydroxyl group, which is a common structural motif within the decarestrictine family. This modern organocatalytic approach provides a valuable tool for creating the chiral hydroxylated centers required for the synthesis of Decarestrictine A1 and its analogues. researchgate.netresearchgate.net
Horner-Wadsworth-Emmons Olefination
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone in organic synthesis for the formation of carbon-carbon double bonds, offering significant advantages over the traditional Wittig reaction. alfa-chemistry.com These advantages include the use of more nucleophilic phosphonate-stabilized carbanions and the simple aqueous workup to remove the phosphate (B84403) byproduct. alfa-chemistry.comwikipedia.org The HWE reaction typically yields (E)-alkenes with high stereoselectivity, a feature that is highly valuable in the construction of complex natural products. alfa-chemistry.comwikipedia.org
In the context of decarestrictine synthesis, the HWE olefination serves as a reliable method for constructing key alkene functionalities within the molecule's carbon skeleton. For instance, in a synthetic route toward Decarestrictine D, an HWE reaction was employed to introduce an ethyl ester group, forming an α,β-unsaturated ester which is a precursor for subsequent transformations. synarchive.com Similarly, the enantioselective synthesis of (+)-Decarestrictine L has been achieved utilizing a proline-catalyzed sequential α-aminooxylation and a Horner-Wadsworth-Emmons olefination as a key step. jst.go.jp The stereoselectivity of the HWE reaction can be influenced by the reaction conditions and the nature of the phosphonate (B1237965) reagent. For example, the use of diisopropyl phosphonates under Paterson conditions can significantly enhance the (Z,E:E,E)-stereoselectivity compared to dimethyl phosphonate. alfa-chemistry.com
Table 1: Application of the Horner-Wadsworth-Emmons Reaction in Decarestrictine Analogue Synthesis
| Target Molecule | Reactants | Key Reagents | Product Feature | Reference |
|---|---|---|---|---|
| Decarestrictine D | Aldehyde precursor | NaH, (EtO)₂P(O)CH₂CO₂Et | α,β-Unsaturated ester | synarchive.com |
Samarium(II) Iodide-Promoted Reformatsky Reaction
Samarium(II) iodide (SmI₂) is a versatile single-electron transfer reagent widely used in organic synthesis for its ability to promote a variety of coupling reactions under mild conditions. princeton.edunih.gov One such transformation is the Reformatsky reaction, which involves the coupling of a carbonyl compound with an α-halo ester. The SmI₂-promoted intramolecular version of this reaction is particularly powerful for the formation of medium to large ring lactones. researchgate.nettandfonline.com
A notable application of this methodology is found in the first total synthesis of (–)-Decarestrictine J. tandfonline.com In this synthesis, a bromoacetoxy aldehyde precursor underwent an intramolecular Reformatsky reaction promoted by samarium(II) iodide. This key step successfully formed the ten-membered lactone ring, which after subsequent oxidation, yielded the target molecule. researchgate.nettandfonline.comresearchgate.net The reaction proceeded by forming a samarium enolate from the α-bromo ester moiety, which then attacked the aldehyde intramolecularly to forge the macrocycle. This strategy highlights the efficacy of SmI₂ in constructing the challenging ten-membered ring system characteristic of the decarestrictine family. nih.govtandfonline.com
Table 2: SmI₂-Promoted Intramolecular Reformatsky Reaction in Decarestrictine J Synthesis
| Precursor | Key Reagent | Solvent | Result | Reference |
|---|
Prins Cyclization
The Prins cyclization is a valuable acid-catalyzed reaction between an alkene or alkyne homoallylic alcohol and a carbonyl compound, typically an aldehyde, to form tetrahydropyran (B127337) (THP) or dihydropyran rings. harvard.edubeilstein-journals.orgnih.gov This reaction has been instrumental in the stereoselective synthesis of various natural products containing these heterocyclic motifs. harvard.edu
In the synthesis of decarestrictine analogues, the Prins cyclization has been identified as a key strategic element. Specifically, the stereoselective total synthesis of Decarestrictine J involves a Prins cyclization as a crucial step for ring construction. researchgate.netresearchgate.net While the core of most decarestrictines is a ten-membered lactone, analogues like Decarestrictine L possess a tetrahydropyranyl ring, making the Prins cyclization a highly relevant strategy for their synthesis. marquette.eduresearchgate.net The reaction proceeds via an oxocarbenium ion intermediate, and its stereochemical outcome can be controlled by the choice of catalyst and reaction conditions, allowing for the precise construction of the desired stereoisomers. nih.govntu.edu.sg For instance, the use of mild Lewis acids like indium(III) triflate can promote the cyclization with high stereoselectivity. beilstein-journals.org
Jacobsen Hydrolytic Kinetic Resolution
The Jacobsen hydrolytic kinetic resolution (HKR) is a highly efficient method for resolving racemic terminal epoxides. thieme-connect.comyoutube.com This reaction utilizes a chiral (salen)Co(III) complex as a catalyst to selectively hydrolyze one enantiomer of the epoxide, leaving the other enantiomer unreacted and providing both the diol product and the remaining epoxide in high enantiomeric excess. researchgate.net The practical advantages of this method, including the use of water as a reactant and low catalyst loadings, make it an attractive tool in asymmetric synthesis. researchgate.net
The HKR has been successfully applied in the total synthesis of several decarestrictine analogues. In the synthesis of Decarestrictine I, a racemic epoxide was subjected to Jacobsen's HKR to obtain the desired optically enriched epoxide, which was a key chiral building block. rsc.org A concise synthesis of Decarestrictine J also features the Jacobsen HKR as a key step to establish the required stereochemistry. researchgate.net Furthermore, the synthesis of Decarestrictine D has been accomplished using an iterative HKR strategy to construct the syn-1,3-polyol system present in the molecule. thieme-connect.com
Table 3: Application of Jacobsen Hydrolytic Kinetic Resolution in Decarestrictine Syntheses
| Target Molecule | Substrate | Catalyst | Outcome | Reference |
|---|---|---|---|---|
| Decarestrictine I | Racemic homoallyl alcohol derivative epoxide | (salen)Co(III) complex | Optically enriched epoxide | rsc.org |
| Decarestrictine J | Racemic propylene (B89431) oxide derivative | (salen)Co(III) complex | Enantiomerically pure propylene oxide | researchgate.net |
Chiral Pool Synthesis Approaches
Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials. This approach allows for the direct incorporation of stereocenters into the target molecule, circumventing the need for asymmetric induction steps.
Table 4: Chiral Pool Starting Materials for Decarestrictine Analogue Synthesis
| Starting Material | Target Molecule(s) | Reference |
|---|---|---|
| L-(+)-Diethyl tartrate | 9-epi-Decarestrictine-D, Decarestrictine-D, Decarestrictine-O | scribd.com |
| Tri-O-acetyl-d-glucal | (+)-Decarestrictine L | marquette.eduresearchgate.net |
Convergent Synthetic Strategies
The total synthesis of decarestrictines has benefited significantly from convergent strategies. A convergent stereoselective total synthesis of Decarestrictine I and Botryolide B was reported, which involved the assembly of two late-stage intermediates. rsc.orgrsc.org One key step in this synthesis was a Yamaguchi esterification to couple the fragments, followed by a ring-closing metathesis to form the macrocycle. rsc.org A convergent synthesis of Decarestrictine O has also been reported. researchgate.net Similarly, the synthesis of dihydroxydecenolide analogues of decarestrictines employed a convergent route where two fragments were coupled via Yamaguchi esterification, followed by a Nozaki–Hiyama–Kishi (NHK) reaction to form the ten-membered ring. acs.org
Table 5: Examples of Convergent Strategies in Decarestrictine Synthesis
| Target Molecule | Key Fragments | Coupling Reaction | Cyclization Reaction | Reference |
|---|---|---|---|---|
| Decarestrictine I | Epoxy acid and diene alcohol | Yamaguchi esterification | Ring-Closing Metathesis (RCM) | rsc.orgrsc.org |
| Dihydroxydecenolides | C1-C5 vinyl iodide fragment and C6-C10 acid fragment | Yamaguchi esterification | Nozaki–Hiyama–Kishi (NHK) reaction | acs.org |
Synthetic Efforts Towards Specific Decarestrictine Analogues (e.g., D, I, J, L, O)
The unique structural features and biological activities of the decarestrictine family have spurred considerable interest within the synthetic chemistry community. This has led to the development of numerous strategies for the total synthesis of various analogues. This section details the synthetic efforts toward specific members of the decarestrictine family, namely D, I, J, L, and O, highlighting the diverse and innovative approaches employed.
Decarestrictine D
The synthesis of (-)-decarestrictine D has been a subject of multiple research endeavors, leading to several distinct and efficient routes. One notable approach utilized a stereoselective intramolecular Nozaki-Hiyama-Kishi (NHK) reaction to construct the 10-membered lactone core. jst.go.jpsynarchive.comscielo.br This particular synthesis was completed in 15 steps. synarchive.com Other successful strategies have employed ring-closing metathesis (RCM) and cross-metathesis, coupled with Yamaguchi macrolactonization, to achieve the target molecule. researchgate.net A formal total synthesis has also been reported, featuring an asymmetric synthesis of a key allylsilane intermediate through the borylation of a lithiated carbamate. nih.govthieme-connect.com Researchers have also developed a stereoselective synthesis starting from a (2Z,4E)-alkadienyl alcohol precursor, which was previously challenging to access. acs.org Another stereoselective total synthesis of (-)-decarestrictine D was accomplished starting from L-malic acid. jst.go.jp
| Key Reaction | Starting Material | Number of Steps | Reference |
| Intramolecular Nozaki-Hiyama-Kishi Reaction | Not specified | 15 | synarchive.comscielo.br |
| Cross-Metathesis / RCM, Yamaguchi Macrolactonization | Not specified | Not specified | researchgate.net |
| Asymmetric Borylation of Lithiated Carbamate | Not specified | Not specified | nih.govthieme-connect.com |
| Stereoselective Oxygenation | (2Z,4E)-Alkadienyl Alcohol | Not specified | acs.org |
| Not specified | L-Malic Acid | Not specified | jst.go.jp |
Decarestrictine I
The total synthesis of decarestrictine I has been achieved through a convergent stereoselective approach. rsc.orgrsc.orgnih.gov A key feature of these syntheses is the application of a ring-closing metathesis (RCM) protocol to form the characteristic 10-membered lactone fused with a dihydrofuran framework. rsc.orgrsc.org In one strategy, the synthesis commenced with the known silyl (B83357) derivative of a homoallyl alcohol, which underwent epoxidation and subsequent Jacobsen's hydrolytic kinetic resolution to yield an optically enriched epoxide. rsc.org The two crucial fragments, an acid and an alcohol, were both prepared from the readily available L-malic acid in another reported synthesis. researchgate.net The fragments were then coupled using Steglich esterification, followed by RCM to construct the macrocycle. researchgate.net Another convergent synthesis also utilized Yamaguchi esterification for the coupling of intermediates. rsc.orgrsc.org
| Key Reaction | Starting Material | Key Features | Reference |
| Ring-Closing Metathesis (RCM) | Silyl derivative of homoallyl alcohol | Jacobsen's hydrolytic kinetic resolution | rsc.org |
| RCM, Steglich Esterification | L-Malic Acid | Still-Gennari olefination, Sharpless asymmetric epoxidation | researchgate.net |
| RCM, Yamaguchi Esterification | Not specified | Convergent synthesis | rsc.orgrsc.org |
Decarestrictine J
Multiple stereoselective total syntheses of decarestrictine J have been reported, starting from inexpensive and commercially available materials. iaea.orgresearchgate.net One concise synthesis employed Jacobsen's hydrolytic kinetic resolution, regioselective opening of an epoxide ring, and Yamaguchi macrolactonization as the pivotal steps. iaea.orgresearchgate.net An alternative approach described the first total synthesis of (-)-decarestrictine J, where the 10-membered lactone was formed via a samarium(II) iodide-promoted intramolecular Reformatsky reaction. tandfonline.comjst.go.jp This synthesis started with a Sharpless asymmetric epoxidation of a trans-allylic alcohol to create a key epoxy alcohol intermediate. tandfonline.com
| Key Reaction | Starting Material | Key Features | Reference |
| Yamaguchi Macrolactonization | Commercially available materials | Jacobsen's hydrolytic kinetic resolution, Regioselective epoxide opening | iaea.orgresearchgate.net |
| SmI₂-promoted Intramolecular Reformatsky Reaction | trans-Allylic alcohol | Sharpless asymmetric epoxidation | tandfonline.comjst.go.jp |
| Key Reaction | Starting Material | Number of Steps | Overall Yield | Reference |
| Alkylation, Cyanide Displacement | tri-O-acetyl-d-glucal | 13 | 6.3% | marquette.edumarquette.edu |
| Asymmetric Hydroformylation / Wittig Olefination | (4S)-4-(tert-butyldimethylsiloxy)-1-pentyne | 4 | Not specified | acs.org |
| Intramolecular 1,4-Conjugate Addition | C2 symmetrical diepoxide | Not specified | Not specified | researchgate.net |
Decarestrictine O
A stereoselective total synthesis of decarestrictine O, a polyketide natural product, has been successfully developed. researchgate.net The key transformations in this synthesis include a MacMillan α-hydroxylation, a C1-Wittig olefination, hydrolytic kinetic resolution, and, crucially, a ring-closing metathesis (RCM) to form the macrocyclic structure. researchgate.net A first stereoselective total synthesis of decarestrictine O was also reported using an RCM protocol, starting from 1,3-propanediol (B51772) and propylene oxide. jst.go.jpresearchgate.net
| Key Reaction | Starting Material | Key Features | Reference |
| Ring-Closing Metathesis (RCM) | Not specified | MacMillan α-hydroxylation, Wittig olefination, Hydrolytic kinetic resolution | researchgate.net |
| Ring-Closing Metathesis (RCM) | 1,3-Propanediol, Propylene oxide | Convergent synthesis | jst.go.jpresearchgate.net |
Biological Activity and Cellular Mechanisms of Decarestrictine A1
In Vitro Inhibition of Cholesterol Biosynthesis
The decarestrictine family of compounds is recognized for its inhibitory effects on the biosynthesis of cholesterol. jst.go.jp This activity is a key feature of their biological profile.
The human hepatocellular carcinoma (HepG2) cell line is a widely used in vitro model for studying liver function and the metabolism of lipids, including cholesterol. nih.govnih.govfu-berlin.de Research on the decarestrictine family has utilized these cells to assess their impact on cholesterol synthesis. Studies have demonstrated that decarestrictines can inhibit the production of cholesterol in HepG2 liver cells. marquette.eduscielo.br This inhibitory action is a significant finding, as the liver is the primary organ responsible for cholesterol synthesis in the body. fu-berlin.de The rate-limiting step in this biosynthetic pathway is catalyzed by the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, which is a common target for cholesterol-lowering drugs. tcichemicals.comdrugs.comdovepress.com The inhibition of cholesterol biosynthesis by the decarestrictine family in HepG2 cells suggests that their mechanism of action involves interference with this critical metabolic pathway. marquette.eduscielo.br
Table 1: Research Findings on Cholesterol Inhibition by Decarestrictines
| Compound Family | Biological Effect | Cell Line Model | Reference |
|---|---|---|---|
| Decarestrictines (including A1) | Inhibition of cholesterol biosynthesis | Hepatocellular Carcinoma (HepG2) | marquette.eduscielo.brrsc.org |
Exploration of Other Biological Activities (e.g., Antifungal, Antibacterial, Anti-protozoal, Antiviral)
Beyond its effects on cholesterol metabolism, Decarestrictine A1 and its analogues have been investigated for a range of other potential biological activities. However, the findings are varied and sometimes conflicting.
Some sources indicate that Decarestrictine A1 possesses antifungal properties, making it a compound of interest for the development of new antifungal agents. cymitquimica.com In contrast, other broad screenings of the decarestrictine family have reported no significant antifungal, antibacterial, anti-protozoal, or antiviral activities. marquette.eduscielo.brrsc.org Specifically for Decarestrictine A1/A2, one report noted its activity as not applicable or not active ("n/a") for antibacterial, antifungal, antiprotozoal, and antiviral effects in their screening panel. rsc.org Despite this, some databases list it as a fungal metabolite with potential antiviral activity, though detailed studies are lacking. medchemexpress.commedchemexpress.com This discrepancy highlights the need for further focused research to clarify the full spectrum of Decarestrictine A1's bioactivity.
Table 2: Summary of Investigated Biological Activities of Decarestrictine A1
| Activity | Finding | Source |
|---|---|---|
| Antifungal | Reported to have activity. | cymitquimica.com |
| Antifungal | Reported to have no significant activity. | marquette.eduscielo.brrsc.org |
| Antibacterial | Reported to have no significant activity. | marquette.eduscielo.brrsc.org |
| Anti-protozoal | Reported to have no significant activity. | marquette.eduscielo.brrsc.org |
| Antiviral | Listed as potentially active, but other reports show no significant activity. | medchemexpress.comscielo.brrsc.orgmedchemexpress.com |
Investigation of Molecular Targets and Pathways
Understanding the specific molecular targets of Decarestrictine A1 is crucial to fully elucidating its mechanism of action.
The primary described mechanism for the decarestrictine family is the inhibition of cholesterol biosynthesis. jst.go.jp This strongly points towards the HMG-CoA reductase pathway, as HMG-CoA reductase is the rate-limiting enzyme in cholesterol production and the target of statin drugs. tcichemicals.comnih.govscirp.org While this is the most well-documented effect, detailed mechanistic studies elucidating other potential molecular targets or pathways for Decarestrictine A1 are not extensively covered in the available literature. Research has largely focused on the overarching effect on cholesterol synthesis rather than alternative or secondary mechanisms.
An emerging area of investigation for Decarestrictine A1 is its potential role as an inhibitor of protein synthesis. cymitquimica.com The process of protein synthesis is fundamental to all cellular life, involving the translation of genetic information from messenger RNA (mRNA) into proteins by ribosomes. jetir.org Antibiotics that inhibit this process typically target either the 30S or 50S subunits of bacterial ribosomes, leading to a bacteriostatic or bactericidal effect. jetir.org The suggestion that Decarestrictine A1 may interfere with this process opens up a new avenue for research. cymitquimica.com Further studies are required to dissect and clarify the specific mechanisms through which Decarestrictine A1 might inhibit protein synthesis, for instance, which ribosomal subunit it targets or at what stage of translation (initiation, elongation, or termination) it acts. cymitquimica.comjetir.orgresearchgate.net
Structure Activity Relationship Sar Studies of Decarestrictine A1 and Analogues
Design and Synthesis of Structural Analogues and Derivatives
A thorough search of the existing scientific literature reveals a lack of published research focused on the systematic design and synthesis of structural analogues and derivatives of Decarestrictine A1 for the purpose of SAR studies. While the total synthesis of other decarestrictines has been achieved, providing a potential framework for accessing analogues, studies detailing the strategic modification of the Decarestrictine A1 scaffold to explore the impact of different functional groups and structural features on its biological activity are not available. The development of a flexible synthetic route to Decarestrictine A1 would be the crucial first step to enable the creation of a library of analogues for comprehensive SAR investigations.
Evaluation of Structural Modifications on Biological Potency and Selectivity
Consequently, due to the absence of a library of synthetic analogues, there is no available data on the evaluation of structural modifications on the biological potency and selectivity of Decarestrictine A1. To understand the SAR of this compound, future research would need to involve the systematic alteration of key functionalities, such as the lactone ring, the hydroxyl groups, and the alkyl side chain. The resulting analogues would then need to be tested in relevant biological assays to determine how these changes affect their inhibitory activity against target enzymes, as well as their selectivity for these targets over other related enzymes.
Computational Approaches in SAR
Computational methods are powerful tools in modern drug discovery and SAR analysis. However, their application to Decarestrictine A1 is not documented in the current body of scientific literature.
Molecular Modeling and Docking Studies
There are no published molecular modeling or docking studies that investigate the binding mode of Decarestrictine A1 to its putative biological target. Such studies would be invaluable for understanding the key molecular interactions that govern its inhibitory activity and for guiding the rational design of more potent and selective analogues. Identifying the three-dimensional structure of the target enzyme, either through experimental methods like X-ray crystallography or through homology modeling, would be a prerequisite for performing meaningful docking simulations.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. As there is no available dataset of Decarestrictine A1 analogues with corresponding biological activity data, no QSAR studies have been performed. The generation of such a dataset through the synthesis and testing of a diverse set of analogues is a necessary precursor to any QSAR analysis.
Target Identification and Validation Methodologies
Chemical Probe Approaches
Chemical probes are powerful tools for identifying the binding partners of a small molecule within a complex biological system. nih.gov These probes are typically derivatives of the parent compound, modified to include a reactive group and a reporter tag.
Photo-affinity Labeling (PAL): This technique involves a photo-reactive group, such as a diazirine or benzophenone, being incorporated into the structure of a molecule like Decarestrictine A1. enamine.netnih.govmdpi.com Upon exposure to UV light, this group becomes highly reactive and forms a covalent bond with the nearest molecule, which is presumably its binding target. nih.govmdpi.com A reporter tag, like biotin (B1667282) or a fluorescent dye, allows for the subsequent isolation and identification of the labeled protein, often through mass spectrometry. nih.gov Although no specific photo-affinity probes for Decarestrictine A1 have been detailed in the available literature, this method remains a viable strategy for elucidating its direct molecular interactions.
Affinity-Based Probes: In this approach, the small molecule is immobilized on a solid support, such as a resin, to create an affinity matrix. evotec.com This matrix is then used to "fish" for its binding partners from a cell lysate. evotec.com Proteins that bind to the immobilized compound can be selectively eluted and identified. thermofisher.com The success of this method hinges on the specific and strong interaction between the compound and its target.
| Chemical Probe Strategy | Principle | Typical Workflow | Considerations |
| Photo-affinity Labeling (PAL) | A photoreactive derivative of the compound is used to covalently crosslink to its target upon UV irradiation. nih.govmdpi.com | 1. Synthesis of a photo-probe. 2. Incubation with cell lysate or live cells. 3. UV irradiation to induce crosslinking. 4. Enrichment of labeled proteins (e.g., via a biotin tag). 5. Identification by mass spectrometry. | Probe synthesis can be complex; potential for non-specific labeling. nih.gov |
| Affinity-Based Probes | The compound is immobilized on a solid support to capture its binding partners from a biological sample. evotec.com | 1. Covalent attachment of the compound to a matrix. 2. Incubation of the matrix with cell lysate. 3. Washing to remove non-specific binders. 4. Elution of specific binding partners. 5. Identification by techniques like SDS-PAGE and mass spectrometry. | Requires a strong and specific interaction; immobilization might interfere with binding. evotec.com |
Quantitative Mass Spectrometry Techniques (e.g., SILAC, iTRAQ)
Quantitative proteomics methods can identify changes in protein abundance or thermal stability upon treatment with a compound, indirectly pointing towards its targets.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): In SILAC, two populations of cells are grown in media containing either normal ("light") or heavy isotope-labeled ("heavy") essential amino acids. nih.govthermofisher.com One population is treated with the compound of interest, and then the proteomes of the two populations are mixed and analyzed by mass spectrometry. nih.gov Changes in the ratio of heavy to light peptides for specific proteins can indicate a direct or indirect interaction with the compound. This method is particularly useful for studying changes in protein expression or in thermal shift assays to identify targets. nih.govplos.orgresearchgate.net
Isobaric Tags for Relative and Absolute Quantitation (iTRAQ): iTRAQ is another mass spectrometry-based technique that uses chemical tags to label peptides from different samples. biorxiv.org After labeling, the samples are combined, and the relative abundance of proteins can be determined by the reporter ions generated during mass spectrometric fragmentation. This allows for the simultaneous comparison of multiple conditions.
| Technique | Principle | Application in Target ID |
| SILAC | Metabolic labeling of proteins with "light" or "heavy" amino acids for quantitative comparison of proteomes. nih.govthermofisher.com | Can be used in thermal proteomics (assessing changes in protein thermal stability upon compound binding) or to quantify changes in protein expression levels. nih.gov |
| iTRAQ | Chemical labeling of peptides with isobaric tags for multiplexed relative and absolute quantitation. biorxiv.org | Allows for the comparison of protein abundance across multiple treatment conditions or time points to identify affected pathways and potential targets. |
Computational Prediction and Screening in Protein Databases
Computational approaches are instrumental in predicting potential targets and narrowing down experimental investigations. biorxiv.org
Molecular Docking: This method involves computationally modeling the interaction between a small molecule, such as Decarestrictine A1, and the three-dimensional structure of a potential protein target. dovepress.com By calculating the binding affinity and evaluating the fit within the protein's active or allosteric sites, researchers can prioritize proteins for experimental validation. biorxiv.org For Decarestrictine A1, docking studies could be performed against various enzymes in the cholesterol biosynthesis pathway to predict likely interaction partners. biorxiv.orgnih.gov
Database Screening: Public and proprietary databases containing information on known protein-ligand interactions can be screened to find proteins with binding sites similar to the structure of Decarestrictine A1. scielo.brnaturalproducts.net This can provide initial hypotheses about its potential targets.
| Computational Method | Description | Utility for Decarestrictine A1 |
| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a protein target. dovepress.com | Could be used to virtually screen Decarestrictine A1 against enzymes in the cholesterol biosynthesis pathway to identify potential targets. biorxiv.orgnih.gov |
| Database Screening | Searches databases of known ligand-protein interactions for proteins that are likely to bind to a new compound based on structural similarity. scielo.br | Can generate a list of potential targets for Decarestrictine A1 based on its chemical structure, which can then be experimentally tested. |
Direct Interaction Studies (e.g., DARTS)
Drug Affinity Responsive Target Stability (DARTS) is a method that identifies protein targets based on the principle that the binding of a small molecule can stabilize a protein against proteolysis. In a typical DARTS experiment, cell lysates are treated with the compound and then subjected to limited digestion by a protease. The target protein, stabilized by the compound, will be less digested compared to its unbound state. The resulting protein fragments can then be analyzed by gel electrophoresis or mass spectrometry to identify the protected protein.
Validation of Identified Molecular Targets
Once potential targets are identified, they must be validated through further experimentation to confirm a direct and functionally relevant interaction.
Further validation could involve techniques such as:
Enzyme Kinetics: Studying the effect of the compound on the reaction kinetics of the purified target enzyme can reveal the mechanism of inhibition (e.g., competitive, non-competitive). biorxiv.org
Surface Plasmon Resonance (SPR): This biophysical technique can measure the binding affinity and kinetics between the compound and the potential target protein in real-time.
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in living cells by measuring the increased thermal stability of a protein when bound to a ligand. pelagobio.com
While the precise molecular target of Decarestrictine A1 remains to be definitively identified, the application of these diverse methodologies has been instrumental in characterizing its inhibitory role in cholesterol biosynthesis and importantly, in distinguishing its mechanism from that of well-known HMG-CoA reductase inhibitors. researchgate.netCurrent time information in Powiat rzeszowski, PL. Future studies employing a combination of these powerful techniques will undoubtedly shed more light on the specific protein interactions of this intriguing natural product.
Advanced Analytical Methodologies for Decarestrictine A1 Research
Chromatographic Techniques for Purification and Characterization (e.g., HPLC/MS)
The isolation and purification of Decarestrictine A1 from fungal fermentation broths, typically from Penicillium species, is a critical first step for any further research. rsc.org High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, often coupled with mass spectrometry (MS) for simultaneous separation and detection.
Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase. The separation is based on the differential partitioning of the sample components between the two phases. A typical mobile phase system consists of a gradient of water and an organic solvent, like acetonitrile (B52724) or methanol, often with additives such as trifluoroacetic acid (TFA) to improve peak shape and resolution.
The effluent from the HPLC column can be directly introduced into a mass spectrometer, a technique known as HPLC-MS. This hyphenated method provides not only the retention time of Decarestrictine A1 but also its mass-to-charge ratio, confirming its identity and purity in a single run. Electrospray ionization (ESI) is a common ionization source for this application, as it is a soft ionization technique that minimizes fragmentation, allowing for the clear detection of the molecular ion.
Table 1: Illustrative RP-HPLC-MS Parameters for Decarestrictine A1 Analysis
| Parameter | Value/Condition |
| Column | C18, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | Linear gradient from 10% to 90% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| MS Ionization | Electrospray Ionization (ESI), Positive Mode |
| MS Detection | Full Scan (m/z 100-500) |
Advanced Spectroscopic Techniques for Detailed Structural Analysis
The definitive structural elucidation of Decarestrictine A1 was achieved through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR are indispensable for determining the carbon-hydrogen framework of the molecule.
¹H-NMR provides information about the chemical environment and connectivity of hydrogen atoms. The chemical shifts, integration, and coupling constants of the proton signals in the ¹H-NMR spectrum of Decarestrictine A1 are key to assigning its structure.
¹³C-NMR reveals the number of unique carbon atoms and their chemical environments. The presence of signals in the carbonyl, olefinic, and aliphatic regions confirms the key functional groups of Decarestrictine A1. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of Decarestrictine A1 (C₁₀H₁₄O₄). rsc.org Fragmentation patterns observed in the mass spectrum can provide further structural information.
Table 2: General Spectroscopic Data for Decarestrictine A1
| Technique | Observation | Interpretation |
| ¹H-NMR | Signals in olefinic, carbinolic, and aliphatic regions | Presence of C=C double bonds, protons attached to oxygen-bearing carbons, and saturated hydrocarbon moieties. |
| ¹³C-NMR | Resonances for carbonyl, olefinic, and oxygenated carbons | Confirms the lactone, double bond, and hydroxyl/epoxide functionalities. |
| HRMS (ESI) | Precise m/z for the molecular ion | Determination of the elemental composition (C₁₀H₁₄O₄). |
Techniques for Studying Biosynthetic Intermediates and Enzyme Kinetics
The biosynthesis of Decarestrictine A1 is a complex process that originates from a polyketide pathway. rsc.org Investigating this pathway involves identifying the precursor units, biosynthetic intermediates, and the enzymes that catalyze the various transformations.
Feeding experiments using isotopically labeled precursors, such as ¹³C-labeled acetate (B1210297), are a classical and powerful method to trace the origin of the carbon atoms in the final molecule. rsc.org The incorporation of these labels can be detected by ¹³C-NMR, revealing the polyketide nature of Decarestrictine A1.
A fascinating aspect of decarestrictine biosynthesis is the involvement of a non-enzymatic reaction in the later stages. researchgate.net Studies have shown that under acidic fermentation conditions, Decarestrictine A1 and A2 can be converted to other members of the decarestrictine family. researchgate.net This was investigated by manipulating the pH of the fermentation broth and analyzing the resulting metabolite profile. researchgate.net
The enzymes involved in the early steps of the pathway are likely polyketide synthases (PKSs), large multi-domain enzymes responsible for the assembly of the polyketide chain. wikipedia.orgnih.gov The identification and characterization of the PKS gene cluster responsible for decarestrictine biosynthesis would provide significant insights into the enzymatic machinery. This can be achieved through genome mining of the producing Penicillium species. researchgate.net The study of the kinetics of the individual enzymes would require their heterologous expression and purification, followed by in vitro assays with their respective substrates.
Application of Machine Learning and Artificial Intelligence in Compound Analysis and Design
While specific applications of machine learning (ML) and artificial intelligence (AI) to Decarestrictine A1 are not yet widely reported, these technologies offer immense potential for future research in this area.
Compound Analysis: AI and ML algorithms can be trained on large datasets of spectroscopic data (NMR and MS) to aid in the rapid identification and structural elucidation of new natural products, including novel decarestrictine analogs. rsc.org These tools can help in dereplication, the process of quickly identifying known compounds in a complex mixture, thus saving time and resources.
Biosynthetic Gene Cluster Identification: Machine learning models are increasingly used to mine genomic data for the identification of biosynthetic gene clusters (BGCs) that encode for the production of specific classes of natural products like polyketides. rsc.org By analyzing the sequence and organization of genes, these algorithms can predict the core structure of the resulting metabolite, potentially leading to the discovery of new decarestrictine-producing pathways.
Table 3: Potential Applications of AI/ML in Decarestrictine A1 Research
| Application Area | AI/ML Tool/Technique | Potential Outcome |
| Structure Elucidation | Neural Networks, Support Vector Machines | Automated analysis of NMR/MS data for faster identification of new decarestrictines. |
| Genome Mining | Hidden Markov Models, Deep Learning | Identification of novel PKS gene clusters for decarestrictine biosynthesis in different fungal species. |
| Drug Design | Generative Adversarial Networks (GANs), QSAR modeling | Design of new Decarestrictine A1 analogs with improved biological activity and drug-like properties. |
Q & A
Basic Research Questions
Q. What methodological approaches are essential for the identification and characterization of Decarestrictine A1 in natural sources?
- Answer : Isolation typically involves solvent extraction, followed by chromatographic techniques (e.g., HPLC, TLC) coupled with spectroscopic methods (NMR, MS) for structural elucidation . Key considerations include:
- Sample preparation : Optimize extraction solvents (polarity-matched to Decarestrictine A1’s physicochemical properties).
- Analytical validation : Use reference standards and replicate analyses to confirm purity (>95%) and avoid misidentification .
- Data reporting : Provide detailed spectral data (e.g., -NMR shifts, HRMS m/z values) in supplementary materials for reproducibility .
Q. How should researchers design experiments to assess the bioactivity of Decarestrictine A1 while minimizing confounding variables?
- Answer : Employ a tiered approach:
- In vitro assays : Use cell lines with controlled conditions (e.g., pH, temperature, serum-free media) to isolate Decarestrictine A1’s effects. Include positive/negative controls (e.g., known inhibitors) .
- Dose-response curves : Test a logarithmic concentration range (e.g., 0.1–100 µM) to establish IC values.
- Statistical rigor : Use ANOVA or t-tests with p < 0.05 thresholds, and report standard deviations across triplicate experiments .
Q. What synthetic strategies are viable for producing Decarestrictine A1 derivatives, and how can their efficacy be validated?
- Answer : Focus on modular synthesis (e.g., esterification, glycosylation) to modify functional groups. Steps include:
- Retrosynthetic analysis : Identify labile bonds (e.g., lactone rings) for selective modification .
- Characterization : Compare derivatives’ spectroscopic profiles to the parent compound.
- Bioassays : Test derivatives against the same biological targets as Decarestrictine A1 to evaluate structure-dependent activity .
Advanced Research Questions
Q. How can mechanistic studies resolve conflicting data on Decarestrictine A1’s mode of action across different biological systems?
- Answer : Integrate multi-omics approaches:
- Transcriptomics : Identify differentially expressed genes post-treatment to map pathways (e.g., apoptosis, oxidative stress).
- Proteomics : Use SILAC labeling to quantify protein interaction networks affected by Decarestrictine A1 .
- Validation : Apply CRISPR knockouts or siRNA silencing of candidate targets to confirm causality .
Q. What methodologies enable the analysis of structure-activity relationships (SAR) for Decarestrictine A1 analogs with divergent bioactivities?
- Answer : Combine computational and experimental tools:
- Molecular docking : Predict binding affinities of analogs to target proteins (e.g., using AutoDock Vina).
- Free-energy calculations : Apply MM/GBSA to rank analogs by theoretical efficacy .
- Empirical testing : Cross-validate top candidates in enzymatic inhibition assays (e.g., fluorescence-based kinetics) .
Q. How should researchers address contradictions in published data on Decarestrictine A1’s stability under varying environmental conditions?
- Answer : Conduct controlled stability studies:
- Variables : Test pH (2–12), temperature (4–50°C), and light exposure.
- Analytical monitoring : Use LC-MS to quantify degradation products over time.
- Statistical reconciliation : Apply meta-analysis to identify confounding factors (e.g., solvent polarity, assay endpoints) across studies .
Q. What integrative approaches can link Decarestrictine A1’s biosynthesis pathways to its ecological roles in fungal systems?
- Answer : Employ multi-disciplinary strategies:
- Genome mining : Identify biosynthetic gene clusters (BGCs) via antiSMASH or PRISM.
- Heterologous expression : Express candidate BGCs in Aspergillus or Saccharomyces to confirm metabolite production .
- Ecological assays : Test Decarestrictine A1’s allelopathic effects on competing microbes in co-culture systems .
Q. How can predictive modeling improve the discovery of Decarestrictine A1-like compounds with enhanced bioactivity?
- Answer : Leverage machine learning (ML):
- Training data : Curate datasets of fungal metabolites with associated bioactivity data (e.g., ChEMBL, PubChem).
- Feature selection : Use molecular descriptors (e.g., logP, topological polar surface area) to train QSAR models.
- Validation : Prioritize ML-predicted compounds for empirical screening in high-throughput assays .
Methodological Best Practices
- Replicability : Document experimental protocols exhaustively (e.g., solvent ratios, instrument calibration parameters) in supplementary materials .
- Bias mitigation : Use double-blinded assays and randomized sample processing to reduce observer bias .
- Data transparency : Share raw datasets (e.g., NMR spectra, bioassay readouts) via repositories like Zenodo or Figshare .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
